molecular formula C9H8F2O3 B2537850 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid CAS No. 1558274-26-2

2-(3,4-Difluoro-2-methoxyphenyl)acetic acid

Cat. No. B2537850
CAS RN: 1558274-26-2
M. Wt: 202.157
InChI Key: LQBDBXIFSVFDTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the cyclization of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) as seen in the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid . This method could potentially be adapted for the synthesis of 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid by considering the electronic effects of the difluoro substitution on the aromatic ring.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid has been characterized using techniques such as IR spectroscopy, NMR, and mass analysis . Additionally, X-ray diffraction has been used to determine the crystal structure of related compounds, providing information on the molecular geometry and lattice constants . These techniques could be applied to analyze the molecular structure of 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid.

Chemical Reactions Analysis

The reactivity of the compound can be inferred from studies on similar molecules. For instance, the presence of an acetic acid moiety could make the compound a candidate for esterification reactions or amide formation . The difluoro and methoxy substituents on the aromatic ring could influence the electron density and thus affect the reactivity of the compound in electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid can be deduced from related compounds. For example, the stability of methoxy and acetic acid derivatives in various conditions has been studied, such as in the context of high-performance liquid chromatography (HPLC) for the determination of metabolites in biological fluids . The difluoro substitution could affect the acidity of the acetic acid group and the overall hydrophobicity of the compound, which would be relevant for its solubility and partitioning behavior.

Relevant Case Studies

While there are no direct case studies on 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid, the provided papers include studies on the antimicrobial activities of related compounds , the determination of metabolites in human plasma and urine , and the use of internal standards for quantitation in biological samples . These studies highlight the potential applications of similar compounds in pharmaceutical and biomedical research, which could be relevant for the compound of interest.

Scientific Research Applications

Molecular Structure Studies

  • Research conducted by Okabe, Suga, and Kohyama (1995) on a related compound, DL-2-(4-hydroxy-3-methoxyphenyl)-2-hydroxyacetic acid, highlights the significance of studying the molecular structure of such compounds. Their study revealed how the acetic acid side chain adopts a specific orientation relative to the phenyl ring, highlighting the importance of structural analysis in understanding these compounds' properties (Okabe, Suga, & Kohyama, 1995).

Synthesis Methodologies

  • Lichitsky, Komogortsev, and Melekhina (2022) developed a protocol for synthesizing a similar compound, 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid. Their research underscores the evolving methods in synthesizing such compounds, which can provide insights for synthesizing 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid as well (Lichitsky, Komogortsev, & Melekhina, 2022).

Coordination Polymers

  • Tay and Hua (2021) explored the use of mandelic acid and its derivatives, including compounds similar to 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid, in the construction of chiral coordination polymers. Their research highlights potential applications in enantioselective recognition and sensing, suggesting similar applications for 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid (Tay & Hua, 2021).

Chiral Auxiliary Compound

  • Majewska (2019) investigated 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid as a chiral phosphonic auxiliary. This study points towards the potential of similar acetic acid derivatives, like 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid, in chiral derivatizing agents for amines and alcohols (Majewska, 2019).

Safety and Hazards

According to the safety data sheet, 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid is classified as having acute toxicity (dermal, inhalation, and oral), specific target organ toxicity (respiratory tract irritation), skin corrosion/irritation, and serious eye damage/eye irritation . It is advised to avoid breathing dust and contact with skin and eyes, and to use dry clean up procedures and avoid generating dust .

properties

IUPAC Name

2-(3,4-difluoro-2-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-14-9-5(4-7(12)13)2-3-6(10)8(9)11/h2-3H,4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBDBXIFSVFDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Difluoro-2-methoxyphenyl)acetic acid

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